molecular formula C9H10N2O3 B13600769 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one

2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one

Cat. No.: B13600769
M. Wt: 194.19 g/mol
InChI Key: MOCNNLYYHDBOIQ-UHFFFAOYSA-N
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Description

2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one is an α-ketoamine derivative featuring a 5-methyl-2-nitrophenyl group attached to an ethanone backbone with an amino substituent at the C2 position. Its molecular formula is C₉H₁₀N₂O₃, with a molecular weight of 194.19 g/mol. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring, influencing its electronic properties and reactivity.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-amino-1-(5-methyl-2-nitrophenyl)ethanone

InChI

InChI=1S/C9H10N2O3/c1-6-2-3-8(11(13)14)7(4-6)9(12)5-10/h2-4H,5,10H2,1H3

InChI Key

MOCNNLYYHDBOIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)CN

Origin of Product

United States

Preparation Methods

Direct Amination of 1-(5-methyl-2-nitrophenyl)ethan-1-one

One common approach involves starting from 1-(5-methyl-2-nitrophenyl)ethan-1-one and introducing the amino group at the alpha position through amination reactions. This can be achieved by:

A representative example from the literature involves the lithiation of 2-aminobenzonitrile followed by quenching with methyl-2-nitrobenzoate to yield related aminoketones in moderate yields (~50%).

Synthesis via Oxime Intermediates and Subsequent Reduction

Another method involves:

  • Formation of the oxime derivative from the corresponding ketone using hydroxylamine hydrochloride and sodium acetate in ethanol at elevated temperatures (~90 °C).
  • Conversion of the oxime to the amino ketone by reduction or rearrangement under controlled conditions.

This method is advantageous for introducing the amino functionality with good regioselectivity and has been detailed in protocols involving tosylation and reduction steps.

Coupling Reactions from Halogenated Precursors

Starting from halogenated aromatic ethanones, such as 1-(2-amino-5-bromophenyl)ethan-1-one, palladium-catalyzed coupling reactions (e.g., Sonogashira coupling) can be employed to introduce substituents that may be further transformed into the amino group or related functionalities.

Amide Formation Followed by Hydrolysis

The amino ketone hydrochloride salts can be acylated with acid chlorides or anhydrides to form acylamides, which upon hydrolysis under acidic or basic conditions yield the free amino ketones. This route offers a protective strategy during synthesis and purification.

Electrochemical and Catalytic Methods

Recent advances include electrochemical synthesis and catalytic methods using ruthenium-based catalysts for selective amination and functionalization of aromatic ethanones, though specific application to 2-amino-1-(5-methyl-2-nitrophenyl)ethan-1-one requires further adaptation.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Direct amination via lithiation nBuLi, methyl-2-nitrobenzoate, THF, -78 °C to RT ~50 Direct approach, good regioselectivity Requires low temperature, sensitive reagents
Oxime formation and reduction Hydroxylamine·HCl, NaOAc, EtOH, 90 °C; tosyl chloride, triethylamine, reduction Not specified High selectivity, well-established Multi-step, requires purification
Pd-catalyzed coupling (Sonogashira) Pd(PPh3)2Cl2, CuI, diisopropylamine, THF, RT overnight ~76 Versatile for further functionalization Requires halogenated precursors
Amide formation and hydrolysis Acid chlorides/anhydrides, DIPEA, THF, 0 °C to RT; hydrolysis Not specified Protects amino group, good yields Additional steps, purification needed
Electrochemical catalysis Ru-SNS2 catalyst, KOH, 140 °C, 24 h Not specified Green chemistry approach Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

It appears that there is no information available regarding the applications of the compound "2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one" from the provided search results. However, the search results contain information on similar compounds and related research areas, which may be relevant.

Related Compounds and Applications

  • Ethanone, 1-[5-(bromomethyl)-2-nitrophenyl]- This compound is used as an intermediate in synthesizing more complex organic molecules and serves as a building block in preparing pharmaceuticals and agrochemicals. It is also employed in studying enzyme inhibition and as a probe in biochemical assays. Furthermore, it has been investigated for potential therapeutic properties, including antimicrobial and anticancer activities. In industry, it is utilized in the production of dyes, pigments, and other specialty chemicals.
  • 1-(4-hydroxy-5-methoxy-2-nitrophenyl)ethan-1-one This compound was evaluated for its antimicrobial activities against various plant pathogenic bacteria and fungi .
  • (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide Metal complexes of thiosemicarbazones have potential applications in nonlinear optics and electrochemical sensing .

Research on Antibacterial Agents

  • A new series of dual low nanomolar benzothiazole inhibitors of bacterial DNA gyrase and topoisomerase IV were developed, showing potent antibacterial activities against problematic ESKAPE pathogens .
  • Latest advances in antibacterial polymeric systems with responsive antibacterial activity, anti-biofilm formation, and formation of antibacterial polymeric films are being studied for applications in the medical industry .

Other Related Research

  • 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile has been crystallized as six solvent-free polymorphs, which differ in the mode of packing .
  • Novel aminopyrimidine-2,4-diones, 2-thiopyrimidine-4-ones, and 6 have been synthesized, and their structures were supported by spectroscopic data and elemental analyses .

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one involves its interaction with biological molecules. The amino group can form hydrogen bonds with proteins, potentially inhibiting their function. The nitro group can undergo reduction within cells, leading to the generation of reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituent patterns on the phenyl ring or the nature of the aromatic system. Key examples include:

1-(5-Methyl-2-nitrophenyl)ethanone (CAS 51114-73-9)
  • Similarity Score : 0.98 (structural similarity)
  • Key Difference: Lacks the C2 amino group.
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B)
  • Structure : Bromo and methoxy substituents replace the nitro and methyl groups.
  • Impact : Methoxy groups are electron-donating, increasing electron density on the aromatic ring. This contrasts with the nitro group’s electron-withdrawing effect, which enhances electrophilic reactivity in the target compound. Bromine adds steric bulk and may influence metabolic stability .
2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one (Compound 247)
  • Structure : Methoxy groups at C2 and C4 positions.
  • Impact: Electron-donating methoxy groups increase the basicity of the amino group compared to the nitro-substituted target compound. This could enhance interactions with acidic environments or metal ions .
2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one
  • Structure : Pyridinyl ring replaces the phenyl system.
  • Impact : The nitrogen atom in the pyridine ring introduces π-deficient aromaticity, altering electronic properties and coordination behavior. This makes the compound more likely to participate in hydrogen bonding or metal chelation compared to the purely phenyl-based target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends Reactivity Notes
2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one 194.19 Nitro, methyl, amino Moderate polarity Nitro group enhances electrophilic substitution
1-(5-Methyl-2-nitrophenyl)ethanone 179.18 Nitro, methyl Lower polarity Less reactive due to lack of amino group
bk-2C-B 289.11 Bromo, methoxy, amino Lipophilic Methoxy groups favor nucleophilic reactions
2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one 195.21 Methoxy, amino High polarity Increased basicity of amino group
2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one 215.05 Bromo, pyridinyl, amino Moderate (polar aprotic) Pyridine nitrogen enables coordination

Notes:

  • The nitro group in the target compound enhances electrophilic aromatic substitution reactivity, whereas methoxy or bromo substituents in analogs favor different reaction pathways.
  • Amino groups improve solubility in polar solvents but may also increase susceptibility to oxidation .

Biological Activity

2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one, commonly referred to as a nitrophenyl derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one can be represented as follows:

  • Molecular Formula : C9H10N2O3
  • Molecular Weight : 194.19 g/mol

This compound features an amino group and a nitrophenyl moiety, which are significant for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one exhibit notable antimicrobial activity. For instance, derivatives with nitro groups have been shown to inhibit bacterial topoisomerases, which are essential for bacterial DNA replication. In a study assessing various compounds, those with structural similarities demonstrated low nanomolar IC50 values against DNA gyrase and topoisomerase IV from E. coli .

CompoundTarget EnzymeIC50 (nM)
7aDNA gyrase<10
7aTopo IV<100

These findings suggest that 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one could possess similar inhibitory effects on bacterial enzymes, thereby contributing to its antimicrobial potential.

Enzyme Inhibition

The compound's biological activity may also extend to enzyme inhibition. A study on related compounds revealed significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibitory activity was assessed through molecular docking studies, highlighting the potential of such nitrophenyl derivatives in managing glycemic control .

CompoundEnzymeInhibition Activity
Compound Xα-glucosidaseModerate (IC50 = 12 μM)

Anticancer Activity

Emerging research has indicated that nitrophenyl derivatives can exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation .

Case Study 1: Antibacterial Efficacy

In a recent study published in Nature, researchers synthesized a series of nitrophenyl derivatives and evaluated their antibacterial efficacy against multidrug-resistant strains of Staphylococcus aureus. The results demonstrated that compounds with the nitrophenyl group significantly inhibited bacterial growth, suggesting the potential application of 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one in treating resistant infections .

Case Study 2: Antidiabetic Potential

Another investigation focused on the antidiabetic properties of related compounds. The study revealed that specific nitrophenyl derivatives could effectively lower blood glucose levels in diabetic models by inhibiting α-glucosidase activity. This suggests that 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one may also contribute to managing diabetes through similar mechanisms .

Q & A

Q. What are the standard synthetic routes for 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution where an amino group reacts with a ketone precursor. For structurally similar phenyl ethanones, reaction optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) enhance reactant solubility and reaction rates .
  • Temperature control : Reactions are often conducted at 50–80°C to balance yield and byproduct formation .
  • Catalysts : Acidic or basic catalysts (e.g., HCl, NaOMe) may accelerate protonation or deprotonation steps .
    Key validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using NMR and mass spectrometry .

Q. What analytical techniques are critical for characterizing 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (6.5–8.5 ppm), methyl groups (2.1–2.5 ppm), and nitro substituents (distinct coupling patterns) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z ≈ 208 for C₉H₁₀N₂O₃) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) functional groups .

Q. What safety precautions are recommended when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact .
  • Toxicological data : Limited studies exist; assume acute toxicity and avoid prolonged exposure .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of 2-Amino-1-(5-methyl-2-nitrophenyl)ethan-1-one?

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX or OLEX2 for structure refinement .
  • Twinning analysis : For crystals with disorder, employ SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Validation tools : Check R-factors (<5%) and electron density maps to confirm nitro group orientation and hydrogen bonding .

Q. How to address contradictory biological activity data in enzyme inhibition studies?

  • Dose-response assays : Repeat experiments across a concentration gradient (e.g., 1–100 µM) to identify IC₅₀ variability .
  • Control compounds : Compare with known inhibitors (e.g., methoxy-substituted analogs) to validate assay conditions .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile experimental vs. theoretical results .

Q. What strategies mitigate byproduct formation during functionalization of the nitro group?

  • Reductive amination : Use NaBH₄ or H₂/Pd-C under controlled pH (6–7) to prevent over-reduction to amines .
  • Selective nitration : Optimize HNO₃/H₂SO₄ ratios to avoid di-nitration at competing positions .
  • In situ monitoring : Employ HPLC or UV-vis spectroscopy to track reaction intermediates .

Q. How can spectroscopic data conflicts between theoretical and experimental results be resolved?

  • DFT calculations : Use Gaussian or ORCA to simulate NMR/IR spectra and compare with experimental data .
  • Solvent effects : Account for solvent polarity in computational models (e.g., PCM in Gaussian) .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels to confirm peak assignments in complex spectra .

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